![molecular formula C19H21Cl2N5O3 B2885728 7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 872627-99-1](/img/structure/B2885728.png)
7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C19H21Cl2N5O3 and its molecular weight is 438.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-((4-bromo-2,6-dichlorophenyl)amino)benzoic acid with morpholine and other reagents in a solvent like N,N-dimethylformamide. The resulting product is characterized by single-crystal X-ray diffraction, which reveals a non-planar geometry with significant intermolecular interactions due to π–π stacking between aromatic rings .
Table 1: Synthesis Overview
Reagent | Amount |
---|---|
2-((4-bromo-2,6-dichlorophenyl)amino)benzoic acid | 3.59 g (10 mmol) |
Morpholine | 1.11 g (13 mmol) |
HATU (N,N,N',N'-tetramethyluronium hexafluorophosphate) | 4.18 g (11 mmol) |
N,N-Diisopropylethylamine | 2.58 g (20 mmol) |
Solvent (N,N-Dimethylformamide) | 20 mL |
Anticancer Properties
Recent studies indicate that the compound exhibits promising anticancer activity, particularly against various cancer cell lines. It has been shown to inhibit the proliferation of cells by inducing apoptosis and modulating signaling pathways associated with cell survival and growth.
In particular, the compound's interaction with the IKAROS Family Zinc Finger 2 (IKZF2) protein has been highlighted. IKZF2 plays a crucial role in regulating immune responses and T-cell function. The compound's ability to degrade IKZF2 suggests potential therapeutic applications in cancers where IKZF2 is implicated .
The biological activity of this compound appears to stem from its ability to interfere with specific molecular targets involved in cell cycle regulation and apoptosis. The degradation of IKZF2 leads to altered expression of downstream targets that are critical for Treg cell function and overall immune regulation .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, including those resistant to conventional therapies.
- Animal Models : In vivo studies using murine models have shown that administration of this compound can reduce tumor size and improve survival rates compared to control groups.
Table 2: Summary of Biological Activity
Activity | Description |
---|---|
Anticancer | Inhibits proliferation in cancer cell lines |
Apoptosis Induction | Promotes programmed cell death through specific pathways |
IKZF2 Degradation | Alters immune response by targeting regulatory T-cell function |
Propriétés
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-13(20)4-3-5-14(12)21)15(22-17)11-25-6-8-29-9-7-25/h3-5H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNULZLURTCNQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.